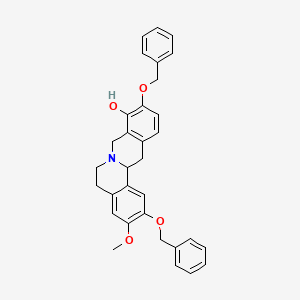

Dibenzyl 9-Desmethyl D,L-Stepholidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

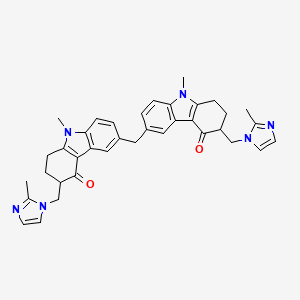

Dibenzyl 9-Desmethyl D,L-Stepholidine (DMDLS) is a synthetic compound derived from the natural alkaloid stepholidine. It is a monoamine oxidase inhibitor (MAOI) that has been studied extensively for its potential therapeutic applications. DMDLS has been shown to have antidepressant and anxiolytic properties, as well as neuroprotective and anticonvulsant effects. In addition, it has been studied as a potential treatment for schizophrenia, Parkinson's disease, and other neurodegenerative disorders.

Scientific Research Applications

Pharmacological Potential of Related Compounds

Therapeutic Potential of Dibenzyl Trisulphide : Dibenzyl trisulphide, a compound with a structural similarity to Dibenzyl 9-Desmethyl D,L-Stepholidine, exhibits significant pharmacological interest. It acts as a mitogen-activated protein kinase signal transduction molecule, essential for long-term memory improvement and neuronal growth. This compound and its derivatives show potent anti-proliferative/cytotoxic activity against a range of cancer cell lines, highlighting its potential for cancer treatment. The mode of action includes hyper-phosphorylation of MAPKinases and a cytokine switching mechanism, suggesting applications in immunomodulation and neuroprotection (Williams et al., 2007).

Antioxidant Activity Analysis Methods : The study of antioxidants, crucial for understanding the chemical basis of Dibenzyl 9-Desmethyl D,L-Stepholidine's potential therapeutic effects, is advanced through various analytical methods. These methods, such as ORAC, HORAC, TRAP, and TOSC, facilitate the determination of antioxidant capacity, relevant to evaluating the compound's efficacy in combating oxidative stress-related disorders (Munteanu & Apetrei, 2021).

Enzymatic Treatment of Organic Pollutants : The enzymatic approach to remediate various organic pollutants, in the presence of redox mediators, enhances the degradation efficiency of recalcitrant compounds. This research avenue might open up applications for Dibenzyl 9-Desmethyl D,L-Stepholidine in environmental bioremediation, considering its structural and chemical properties could interact with enzyme-mediated pathways (Husain & Husain, 2007).

Drug Addiction Treatment : Research on Chinese herbal medicines, including compounds like l-Stepholidine, highlights the potential of natural compounds in treating drug addiction. These medicines show beneficial effects on opioid abuse and dependence, suggesting a therapeutic pathway that Dibenzyl 9-Desmethyl D,L-Stepholidine could potentially contribute to, given its pharmacological profile (Zhu, Zhang, Huang, & Lu, 2017).

properties

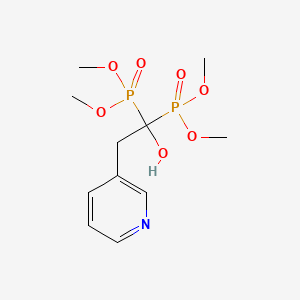

IUPAC Name |

3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDSNYMMIOETRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675821 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 9-Desmethyl D,L-Stepholidine | |

CAS RN |

62744-16-5 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

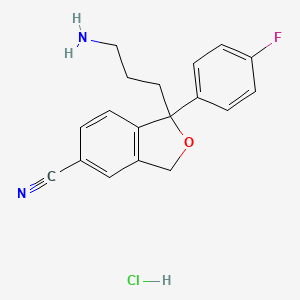

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)